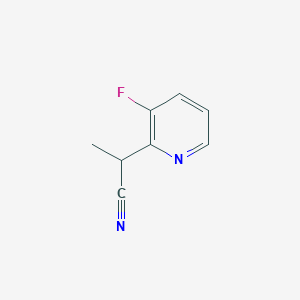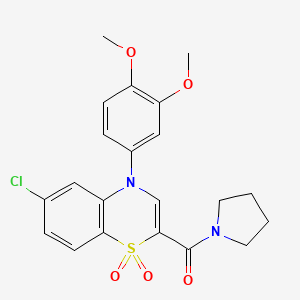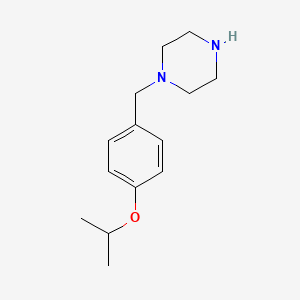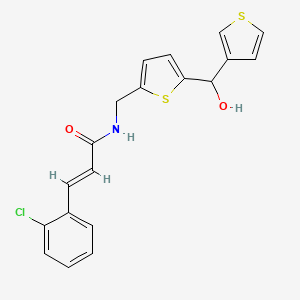![molecular formula C19H25N3O2S B2562973 N-[2-[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl]-2-oxoethyl]adamantane-1-carboxamide CAS No. 476431-24-0](/img/structure/B2562973.png)
N-[2-[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl]-2-oxoethyl]adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl]-2-oxoethyl]adamantane-1-carboxamide is a useful research compound. Its molecular formula is C19H25N3O2S and its molecular weight is 359.49. The purity is usually 95%.
BenchChem offers high-quality N-[2-[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl]-2-oxoethyl]adamantane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl]-2-oxoethyl]adamantane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Broad-Spectrum Antibacterial Candidates
Research has led to the synthesis of adamantane derivatives with promising antibacterial properties. For instance, adamantane-1-carbohydrazide derivatives have been synthesized and shown to exhibit potent antibacterial activity. These compounds, through their structural configuration, have been identified as broad-spectrum antibacterial candidates, highlighting their potential in combating bacterial infections with minimal inhibitory concentration (MIC) values indicating significant efficacy (Al-Wahaibi et al., 2020).
Material Science and Polymer Synthesis
Adamantane derivatives have also found applications in the field of material science, particularly in the synthesis of polyamides and polyimides. These polymers, derived from adamantane, exhibit desirable properties such as high tensile strength, thermal stability, and solubility in various solvents. Their unique structural features, such as the incorporation of adamantane moieties, contribute to their high glass transition temperatures and stability, making them suitable for advanced material applications (Chern et al., 1998).
Antimicrobial and Antifungal Activities
Further investigations into adamantane derivatives have revealed their potential as antimicrobial and antifungal agents. Specific derivatives have been synthesized and evaluated for their activity against a variety of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as the yeast-like fungus Candida albicans. These studies underscore the versatility of adamantane derivatives in developing new therapeutic agents with targeted antimicrobial properties (Eisa et al., 1990).
Neuroprotective Agents
The development of fluorescent heterocyclic adamantane amines showcases the application of adamantane derivatives in neurology. These compounds demonstrate multifunctional neuroprotective activity, acting as inhibitors for various receptors and enzymes implicated in neurodegenerative diseases. Their antioxidative properties further contribute to their potential as multifunctional drugs in neuroprotection (Joubert et al., 2011).
Propiedades
IUPAC Name |
N-[2-[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl]-2-oxoethyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-12-2-3-25-16(12)10-21-22-17(23)11-20-18(24)19-7-13-4-14(8-19)6-15(5-13)9-19/h2-3,10,13-15H,4-9,11H2,1H3,(H,20,24)(H,22,23)/b21-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXJCOXNJBZBMQ-FBHDLOMBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)CNC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=N\NC(=O)CNC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone](/img/structure/B2562893.png)
![Methyl 2-amino-2-[3-(2-fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2562894.png)




![3-[(4-methoxybenzyl)amino]-1-phenylpyrazin-2(1H)-one](/img/structure/B2562900.png)
![1-(4-bromophenyl)-N-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2562901.png)
![3-amino-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2562905.png)

![tert-butyl rac-(1S,2R,4R)-2-(aminomethyl)-3-methylene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride](/img/structure/B2562907.png)

